4-methyl-1H-indole-2-carboxamide

Description

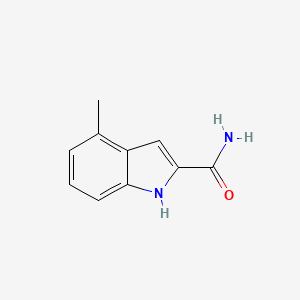

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-methyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C10H10N2O/c1-6-3-2-4-8-7(6)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13) |

InChI Key |

UZWMWXKTBKKGIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 4 Methyl 1h Indole 2 Carboxamide and Its Derivatives

Established Synthetic Routes for Indole-2-carboxamide Scaffold Formation

The construction of the indole-2-carboxamide framework is a critical step, and several named reactions and modern synthetic strategies have been effectively employed.

Hemetsberger–Knittel Indole (B1671886) Synthesis Approaches

The Hemetsberger–Knittel synthesis is a valuable method for preparing indole-2-carboxylic esters, which are direct precursors to indole-2-carboxamides. wikipedia.orgsynarchive.com This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, leading to the formation of an indole-2-carboxylic ester. wikipedia.org The mechanism is thought to proceed through a nitrene intermediate. wikipedia.org While the reaction can provide good yields, often above 70%, its application can be limited by the stability and synthesis of the starting azido-propenoic ester. wikipedia.org Modifications using microwave and flow chemistry have been explored to improve reaction times and yields. doi.org The resulting ester can then be converted to the desired carboxamide through standard amidation procedures.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a cornerstone of indole chemistry since 1883, remains a widely used method for constructing the indole nucleus. byjus.comthermofisher.com The classic approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde to form a phenylhydrazone, which then undergoes cyclization. byjus.comwikipedia.org For the synthesis of 4-methyl-1H-indole-2-carboxamide precursors, a common starting material is m-toluidine (B57737), which can be converted to the corresponding 4-methylphenylhydrazine. prepchem.com Reaction with pyruvic acid or its derivatives can then lead to the formation of 4-methyl-1H-indole-2-carboxylic acid. thermofisher.com

A significant adaptation of this method is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org The regioselectivity of the Fischer synthesis can be influenced by the acidity of the reaction medium and the steric and electronic properties of the substituents on both the hydrazine (B178648) and the carbonyl compound. byjus.comyoutube.com

Buchwald–Hartwig Reaction Applications

The Buchwald–Hartwig amination has become a powerful tool for forming carbon-nitrogen bonds, and it has been successfully applied to the synthesis of indole derivatives. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can be used to construct the indole ring itself or to introduce substituents onto the indole nucleus. nih.gov For instance, it can be employed in the N-arylation of indoles or in the formation of bonds at other positions of the indole ring. nih.gov The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The choice of ligand, such as bidentate phosphine (B1218219) ligands like BINAP and DPPF, is crucial for the reaction's efficiency and scope. wikipedia.orgnih.gov This methodology has been used for the synthesis of N,N'-bisindoles and for the diversification of halotryptophans. researchgate.netrsc.org

Ugi Four-Component Reaction (U-4CR) in Indole-2-carboxamide Synthesis

The Ugi four-component reaction (U-4CR) is a highly efficient multicomponent reaction that allows for the rapid assembly of complex molecules, including α-acylaminocarboxamides. tcichemicals.comorganic-chemistry.org This one-pot reaction combines an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide. techniques-ingenieur.fr The Ugi reaction has been utilized in the synthesis of various indole-containing compounds. nih.govnih.gov A notable application involves a five-component reaction for the synthesis of indole carboxamide amino amides, where indole-N-carboxylic acids (formed from indoles and CO2) are used as one of the components. nih.gov This approach provides a streamlined route to diverse indole-tethered peptide-like structures. The mechanism is believed to proceed through the formation of an imine, which then reacts with the isocyanide and the carboxylate. organic-chemistry.org

Direct Amidation and Coupling Strategies for Carboxamide Formation

The final step in the synthesis of this compound often involves the direct amidation of the corresponding carboxylic acid, 4-methyl-1H-indole-2-carboxylic acid. This transformation is typically achieved using a variety of coupling reagents to activate the carboxylic acid. nih.gov

Commonly used coupling agents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. nih.govpeptide.com

Phosphonium salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) is an effective reagent for amide bond formation, particularly for sensitive substrates. nih.govmdpi.com

Uronium/Aminium salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also widely employed for efficient peptide couplings. peptide.com

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final carboxamide. nih.gov

Regioselective Introduction of the 4-Methyl Group

The specific placement of the methyl group at the C4 position of the indole ring is a key challenge in the synthesis of this compound. This can be accomplished either by starting with a pre-functionalized precursor or by direct C-H functionalization of the indole nucleus.

One of the most straightforward methods involves using a starting material that already contains the methyl group at the desired position. For example, m-toluidine can be used as a precursor in the Fischer indole synthesis to yield a 4-methylindole (B103444) derivative. prepchem.com Another approach is the cyclization of N-(2-methylphenyl)acetamide.

More advanced strategies involve the direct and regioselective functionalization of the indole C4-H bond. While the C4 position is generally less reactive than other positions on the indole ring, recent advances in catalysis have enabled such transformations. rsc.orgrsc.org These methods often employ directing groups to guide a metal catalyst, such as ruthenium or rhodium, to the C4 position. nih.govacs.org For instance, an aldehyde group at the C3 position has been used as a directing group for Ru-catalyzed C4 functionalization. nih.gov

Below is a table summarizing various synthetic approaches for the indole-2-carboxamide scaffold and the introduction of the 4-methyl group.

| Method | Description | Key Reagents/Conditions | Advantages | Limitations | Citation |

| Hemetsberger–Knittel Synthesis | Thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. | Heat, Xylene | Good yields | Stability and synthesis of starting material can be challenging. | wikipedia.orgsynarchive.comdoi.org |

| Fischer Indole Synthesis | Acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. | Acid catalyst (e.g., HCl, H₂SO₄, PPA) | Well-established, versatile | Regioselectivity can be an issue with unsymmetrical ketones. | byjus.comthermofisher.comwikipedia.org |

| Buchwald–Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an amine. | Palladium catalyst, phosphine ligand (e.g., BINAP, DPPF), base | Broad scope, high efficiency | Catalyst and ligand sensitivity | wikipedia.orgnih.govnih.gov |

| Ugi Four-Component Reaction | One-pot reaction of an aldehyde/ketone, primary amine, carboxylic acid, and isocyanide. | Methanol (B129727) or other polar solvents | High efficiency, rapid assembly of complex molecules | Limited to the formation of α-acylaminocarboxamides | tcichemicals.comorganic-chemistry.orgnih.gov |

| Direct Amidation | Conversion of a carboxylic acid to a carboxamide. | Coupling reagents (e.g., EDC/HOBt, BOP, HBTU) | High yields, readily available starting materials | Requires prior synthesis of the carboxylic acid | nih.govpeptide.comnih.gov |

| Regioselective C-H Functionalization | Direct introduction of a functional group at the C4 position of the indole ring. | Transition metal catalyst (e.g., Ru, Rh), directing group | High atom economy, late-stage functionalization | Often requires specific directing groups | rsc.orgnih.govacs.org |

Precursor-Based Methylation Strategies

The introduction of a methyl group at the C4 position of the indole ring often begins with appropriately substituted precursors. A common strategy involves utilizing precursors such as 4-methylindole-2-carbaldehyde or 4-methylindole-7-carboxylic acid.

One established method for synthesizing 4-substituted indoles is the Hemetsberger indole synthesis. This process can start with a substituted toluene (B28343) derivative, like o-tolualdehyde, which reacts with ethyl 2-azidoacetate to form an azido (B1232118) acrylate (B77674) intermediate. Subsequent thermolysis of this intermediate leads to the formation of the 4-methylindole core. acs.org Another approach involves the transformation of a sulfomethyl group into a formyl group. For instance, 2-ethoxycarbonyl-1H-indole-4-methanesulfonic acid can be converted to ethyl 4-formyl-1H-indole-2-carboxylate. researchgate.net This aldehyde can then be a precursor for further modifications.

A synthetic route starting from 1-methyl-1H-indole-4-carbaldehyde has also been described. In this process, the carbaldehyde is reacted with methylamine, followed by reduction with sodium borohydride (B1222165) to yield N-methyl(1-methyl-1H-indol-4-yl)methanamine.

Post-Synthetic Modification Approaches

Post-synthetic modification (PSM) offers a versatile strategy to introduce functional groups onto a pre-formed molecular scaffold. researchgate.netescholarship.org This approach allows for the diversification of the this compound core, enabling the exploration of a wider range of chemical space. PSM can involve reactions that modify existing functional groups or introduce new ones at various positions on the indole ring or the carboxamide side chain. This technique is particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies. The ability to modify a core structure in the later stages of a synthetic sequence can be more efficient than synthesizing each derivative from scratch.

Friedel-Crafts Acylation Followed by Reduction for Alkyl Group Introduction

The Friedel-Crafts reaction is a fundamental method for introducing alkyl and acyl groups to aromatic systems, including the indole nucleus. nih.govacs.org Friedel-Crafts acylation, in particular, is a reliable method for introducing an acyl group, which can then be reduced to the corresponding alkyl group.

In the context of indole synthesis, Friedel-Crafts acylation of an indole-2-carboxylate (B1230498) can introduce an acyl group at the C3 position. acs.org This is then followed by a reduction step, commonly using a reducing agent like triethylsilane, to convert the ketone to a methyl group. acs.org This two-step process provides a reliable route to C3-alkylated indole derivatives. While C3 alkylation is typical for indole itself, C2-alkylation can predominate when the C3 position is blocked. nih.gov Lewis acids are often used to catalyze these reactions, and the choice of catalyst can influence the regioselectivity and efficiency of the alkylation. nih.govacs.orgmdpi.com

Derivatization Strategies for Structural Modification

To explore the chemical space around the this compound scaffold, various derivatization strategies are employed. These modifications target the indole nitrogen (N1), the indole core itself, and the carboxamide moiety.

Modifications at the Indole Nitrogen (N1) Position

The nitrogen atom of the indole ring (N1) is a common site for modification. Alkylation of the indole nitrogen can be achieved under various conditions. For instance, N-methylation of the amide and indole nitrogens has been shown to restore potency in certain biologically active indole-2-carboxamides. acs.org Protecting the indole nitrogen with groups like triisopropylsilyl (TIPS) is a common strategy in multi-step syntheses to prevent unwanted side reactions. acs.org The choice of substituent at the N1 position can significantly impact the electronic properties and steric profile of the molecule, influencing its biological activity.

Substitutions on the Indole Core (e.g., C3, C5, C7 positions)

The indole core offers multiple positions for substitution, allowing for a wide range of structural diversity.

C3 Position: The C3 position is highly reactive and a frequent site for functionalization. The Vilsmeier-Haack reaction can introduce a formyl group at C3, which can then be reduced to a hydroxymethyl group. nih.gov This hydroxyl group can be further converted to an azido group, providing a handle for further modifications. nih.gov Friedel-Crafts alkylation is also a powerful tool for introducing substituents at the C3 position. nih.govresearchgate.net

C5 Position: The C5 position is another key site for modification. A variety of substituents, including small, aliphatic, electron-donating groups like methyl, cyclopropyl, and ethyl, have been introduced at this position. acs.org Halogens and other electron-withdrawing groups have also been explored. acs.org The synthesis of 5-substituted indole-2-carboxylates can be achieved through methods like the Hemetsberger–Knittel indole synthesis. acs.org

C7 Position: The C7 position can also be functionalized. For example, C7-functionalized indoles can be prepared via enantioselective Friedel–Crafts alkylation. acs.org The introduction of substituents at this position can be more challenging but offers another avenue for SAR exploration.

| Position | Modification | Reagents/Conditions | Reference |

| C3 | Formylation | Vilsmeier-Haack (e.g., POCl₃, DMF) | nih.gov |

| C3 | Hydroxymethylation | Reduction of formyl group (e.g., NaBH₄) | nih.gov |

| C3 | Azidomethylation | Conversion of hydroxyl group (e.g., DPPA, DBU) | nih.gov |

| C3 | Alkylation | Friedel-Crafts Alkylation | nih.govresearchgate.net |

| C5 | Various Substituents | Hemetsberger–Knittel indole synthesis | acs.org |

| C7 | Alkylation | Enantioselective Friedel–Crafts alkylation | acs.org |

Variations at the Carboxamide Nitrogen and Side Chains

The carboxamide functional group at the C2 position is a critical component of the this compound scaffold and a key point for diversification.

Amide coupling reactions are the primary method for introducing a wide array of side chains at the carboxamide nitrogen. acs.orgnih.govnih.govnih.gov These reactions typically involve coupling the indole-2-carboxylic acid with a variety of amines using standard coupling reagents like BOP, EDC·HCl/HOBt, or by converting the carboxylic acid to an acyl chloride. acs.orgnih.govnih.gov

Modifications to the linker between the indole core and a terminal group are also explored. This can include changing the length of the side chain or reversing the amide bond. acs.org N-methylation of the amide nitrogen is another common modification. acs.org These variations allow for fine-tuning of the molecule's properties, such as solubility and metabolic stability. acs.org

| Modification | Synthetic Approach | Key Reagents | References |

| Amide Side Chain Variation | Amide coupling | BOP, EDC·HCl/HOBt, Acyl chloride | acs.orgnih.govnih.govnih.gov |

| Linker Homologation | Synthesis of extended amine precursors | Standard organic synthesis techniques | acs.org |

| Amide Bond Reversal | Synthesis of alternative precursors | Standard organic synthesis techniques | acs.org |

| N-Methylation of Amide | Methylation reactions | Methylating agents (e.g., methyl iodide) | acs.org |

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its derivatives is contingent upon the careful optimization of reaction conditions to maximize yields and purity. Research efforts have focused on refining key transformations, including the formation of the indole core and the subsequent amide bond formation.

One of the established methods for constructing the 4-substituted indole framework is the Hemetsberger indole synthesis. nih.gov This process involves the thermolysis of an azido acrylate intermediate, which is itself formed from the condensation of an appropriate aldehyde with ethyl 2-azidoacetate. nih.gov The optimization of this synthesis is critical, as factors such as reaction temperature and reactant stoichiometry in the initial condensation step significantly influence the yield and regioselectivity of the final indole-2-carboxylate ester. acs.org For instance, the cyclization of the azido-cinnamate intermediate requires careful temperature control during reflux in a high-boiling solvent like toluene or xylene to ensure efficient ring closure and avoid side reactions. nih.govacs.org The synthesis of the precursor, 4-methyl-1H-indole-2-carboxylic acid, is achieved through the Hemetsberger synthesis starting from o-tolualdehyde and ethyl 2-azidoacetate, followed by hydrolysis of the resulting ester. nih.gov

The final and crucial step in the synthesis is the amide coupling between the indole-2-carboxylic acid core and a desired amine. The efficiency of this step is highly dependent on the choice of coupling agents, bases, and solvents. A variety of conditions have been explored to optimize the formation of the carboxamide bond, leading to improved yields and simplified purification procedures.

Initial methods for similar amide couplings have utilized reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), which resulted in modest yields. rsc.org More recent and optimized protocols employ a combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC·HCl), and an activating agent like 1-hydroxybenzotriazole (HOBt). rsc.orgnih.gov The choice of base and solvent also plays a pivotal role. Organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are commonly used in solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.govrsc.orgnih.govnih.gov

The table below summarizes various amide coupling conditions used for the synthesis of indole-2-carboxamides, demonstrating the impact of different reagents on reaction outcomes.

| Coupling Reagents | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| EDCI, HOBt | DIPEA | DCM | High | rsc.orgnih.gov |

| EDCI, HOBt | TEA | DCM | Good | nih.gov |

| BOP | DIPEA | DCM | Good | nih.gov |

| DCC, DMAP | - | - | Poor (31%) | rsc.org |

| - | Pyridine (B92270) | DCM | 81% (for a specific derivative) | nih.gov |

For example, the coupling of 4-methyl-1H-indole-2-carboxylic acid with N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride using a specified coupling agent and pyridine as a base in DCM yielded the target compound in 81% yield. nih.gov In another instance, the use of EDC·HCl, HOBt, and DIPEA for the coupling of various indole-2-carboxylic acids with rimantadine (B1662185) hydrochloride provided significantly better yields than older methods. rsc.org The optimization extends to the synthesis of derivatives where substituents are introduced on the indole ring. For example, Suzuki-Miyaura cross-coupling reactions have been employed to install groups at the 5-position of the indole ring prior to the final amide coupling. nih.gov The conditions for these reactions, such as the choice of palladium catalyst (e.g., Pd(OAc)₂), base (e.g., K₃PO₄), and solvent (e.g., toluene), are optimized to achieve high yields, often around 70%. nih.govacs.org

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-methyl-1H-indole-2-carboxamide, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR: In the proton NMR spectrum, characteristic signals confirm the presence of the indole (B1671886) and carboxamide moieties. The NH proton of the indole ring typically appears as a broad singlet at a high chemical shift, often above 11.0 ppm. nih.gov The amide NH₂ protons also present as distinct signals. Aromatic protons on the indole ring exhibit complex splitting patterns due to coupling. The methyl group protons at the 4-position characteristically appear as a singlet in the upfield region, generally around 2.3-2.5 ppm. nih.govacs.org

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbon of the carboxamide group is typically observed in the downfield region, around 162-167 ppm. nih.govacs.org The carbon atoms of the indole ring resonate in the aromatic region, with their specific shifts influenced by the electron-donating methyl group and the electron-withdrawing carboxamide group. The methyl carbon at the 4-position gives a characteristic signal in the aliphatic region, typically around 21 ppm. acs.org

Table 1: Representative NMR Data for Indole Derivatives

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | >11.0 | Indole NH, singlet |

| ¹H | ~8.4 | Amide NH, triplet |

| ¹H | 7.6-6.9 | Aromatic protons, multiplets |

| ¹H | ~2.4 | Methyl protons, singlet |

| ¹³C | ~162-167 | Carbonyl carbon |

| ¹³C | ~142-111 | Aromatic carbons |

| ¹³C | ~21 | Methyl carbon |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which has a molecular weight of approximately 174.20 g/mol . bldpharm.com

Molecular Ion Peak: In electron impact (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

Fragmentation Pattern: The fragmentation of indole derivatives is influenced by the stability of the resulting ions. libretexts.orgchemguide.co.uk Common fragmentation pathways for indole-2-carboxamides may involve the loss of the amide group or parts of it. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom in the indole ring, is a common fragmentation pattern for amines. libretexts.org The presence of the methyl group can also influence the fragmentation, potentially leading to the formation of a stable tropylium-like ion. The fragmentation pattern will show clusters of peaks, and the most stable carbocations will often result in the most intense peaks. chemguide.co.ukwhitman.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound and its fragments, confirming the elemental composition. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H, C=O, and C-H bonds.

Key IR Absorption Bands:

N-H Stretching: The N-H stretching vibrations of the indole and amide groups are expected to appear in the region of 3400-3200 cm⁻¹. acs.orgmdpi.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the amide is typically observed in the range of 1690-1640 cm⁻¹. acs.orgnih.gov

C-H Stretching: Aromatic C-H stretching vibrations are found around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears in the 2960-2850 cm⁻¹ region. acs.org

N-H Bending: The N-H bending vibrations of the amide group can be seen around 1640-1550 cm⁻¹.

Table 2: Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Indole & Amide | N-H Stretch | 3400-3200 |

| Amide | C=O Stretch | 1690-1640 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Methyl Group | C-H Stretch | 2960-2850 |

| Amide | N-H Bend | 1640-1550 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of indole derivatives. researchgate.net A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. researchgate.netacs.org The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity is determined by the peak area percentage in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. A suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to achieve good separation. acs.org The retardation factor (Rf) value is a characteristic of the compound in a given solvent system.

Column Chromatography: For the purification of larger quantities, flash column chromatography using silica (B1680970) gel is frequently employed. acs.orgclockss.org The choice of eluent is guided by TLC analysis to ensure effective separation of the desired compound from impurities.

Computational and Theoretical Investigations of 4 Methyl 1h Indole 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic and geometric features of a molecule with a high degree of accuracy. While specific DFT studies exclusively on 4-methyl-1H-indole-2-carboxamide are not extensively detailed in publicly available literature, the principles of such analyses can be inferred from studies on closely related indole (B1671886) derivatives. These calculations are foundational for understanding the molecule's stability, reactivity, and intermolecular interactions.

The electronic structure of this compound, as would be determined by DFT calculations, dictates its chemical behavior. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would reveal the regions of the molecule most likely to act as an electron donor and acceptor, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

The three-dimensional arrangement of atoms in this compound is not static. Conformational analysis, often performed using computational methods, explores the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. A dissertation from the University of Tartu discusses the general importance of conformational analysis in QSAR studies, mentioning a derivative, N-(7-hydroxy-7-(hydroxyamino)-7-oxoheptyl)-4-methyl-1H-indole-2-carboxamide, and highlighting that a thorough exploration of the conformational space is a critical step in molecular modeling. ut.ee Such studies typically involve systematic or random searches of the conformational space to identify low-energy, stable conformers.

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The MEP for this compound would illustrate regions of negative potential, typically around electronegative atoms like oxygen and nitrogen, which are prone to electrophilic attack and hydrogen bond acceptance. Conversely, regions of positive potential, often around hydrogen atoms bonded to heteroatoms, indicate sites for nucleophilic attack and hydrogen bond donation. A dissertation from the University of Tartu notes that 3D-QSAR methods utilize electrostatic fields to describe the molecule's interaction potential. ut.ee

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. Fukui functions, for instance, would identify the specific atoms within this compound that are most susceptible to nucleophilic or electrophilic attack. The global electrophilicity index would provide a measure of the molecule's ability to accept electrons. These descriptors are crucial for predicting how the molecule will behave in a chemical reaction.

Molecular Dynamics Simulations to Explore Conformational Space and Flexibility

Molecular Docking Studies for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be employed to predict its binding mode within the active site of a protein target.

A study on a series of 3-amidinobenzyl-1H-indole-2-carboxamide analogues as inhibitors of the blood coagulation enzyme factor Xa (fXa) utilized molecular docking to rationalize biological affinity. rcsb.org This research included a derivative, 1-(3-carbamimidoylbenzyl)-N-(3,5-dichlorobenzyl)-4-methyl-1H-indole-2-carboxamide, and validated the predicted binding modes through X-ray crystallography of similar ligands. rcsb.org Such studies typically involve the generation of multiple possible binding poses and scoring them based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding energy.

The following table outlines the kind of data that would be generated from a typical molecular docking study:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Factor Xa (Hypothetical) | -8.5 | Tyr99, Trp215, Gly216 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |

| p38 MAP Kinase (Hypothetical) | -7.9 | Met109, Gly110, Lys53 | Hydrogen Bond, Hydrophobic |

This table is a hypothetical representation of potential docking results and is for illustrative purposes only, as specific docking data for this compound against these targets is not available in the cited literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures to enhance their efficacy and selectivity.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of indole-2-carboxamide derivatives has been the subject of numerous QSAR studies for various therapeutic targets. These studies provide valuable insights into the structural requirements for biological activity and allow for predictions regarding the influence of the 4-methyl substituent.

For instance, QSAR studies on a series of indole-2-carboxamide compounds as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa) have demonstrated that the binding affinity is highly dependent on the substitution pattern on the indole ring. nih.gov These models, developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), revealed that steric and electrostatic fields are critical determinants of inhibitory potency. nih.gov The introduction of a methyl group at the 4-position, as in this compound, would primarily exert a steric and a weak electron-donating effect, which could modulate the binding to the target protein.

Similarly, QSAR models have been established for N-arylsulfonyl-indole-2-carboxamide derivatives as inhibitors of Fructose-1,6-Bisphosphatase, a target for type 2 diabetes. biorxiv.orgbenthamdirect.com These models, utilizing methods like Gradient Boosting Regression, have identified key molecular descriptors such as the minimum electrophilic reactivity index for a carbon atom and the minimum nucleophilic reactivity index for a sulfur atom as being crucial for bioactivity. biorxiv.org The presence of the 4-methyl group would influence the electronic distribution within the indole ring, thereby affecting such reactivity indices.

Furthermore, in the context of anti-Trypanosoma cruzi activity, structure-activity relationship (SAR) explorations of 1H-indole-2-carboxamides have shown that small, electron-donating aliphatic groups on the indole core are generally favored for potency. nih.govacs.org Specifically, compounds with a methyl group have demonstrated moderate to good potency. nih.govacs.org This suggests that the 4-methyl substitution in this compound could be favorable for this type of biological activity.

The following table summarizes findings from QSAR and SAR studies on related indole-2-carboxamide derivatives, which can be used to infer the potential activity profile of this compound.

| Therapeutic Target/Activity | Key Findings from QSAR/SAR on Related Indole-2-carboxamides | Inferred Influence of 4-Methyl Group |

| Human Liver Glycogen Phosphorylase a (HLGPa) Inhibition | Steric and electrostatic fields are critical for binding affinity. nih.gov | The methyl group introduces steric bulk and is weakly electron-donating, which could either enhance or hinder binding depending on the topology of the active site. |

| Fructose-1,6-Bisphosphatase Inhibition | Bioactivity is influenced by electrophilic and nucleophilic reactivity indices. biorxiv.org | The electron-donating nature of the methyl group can alter the electronic properties of the indole ring, thereby modulating the reactivity indices. |

| Anti-Trypanosoma cruzi Activity | Small, electron-donating aliphatic groups on the indole core are favorable for potency. nih.govacs.org | The 4-methyl group aligns with this favorable substitution pattern, suggesting potential for activity. |

| Antimycobacterial Activity | Bulky, electron-withdrawing, and lipophilic groups at certain positions can be optimal for activity. nih.gov | The methyl group's contribution to lipophilicity might positively influence activity, though it is not an electron-withdrawing group. |

It is important to note that these are inferences based on studies of related compounds. A dedicated QSAR study on a series of 4-substituted indole-2-carboxamides would be necessary to conclusively determine the specific contribution of the 4-methyl group to a particular biological activity.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical data storage and signal processing. arxiv.org Organic molecules, particularly those with extended π-conjugated systems, are promising candidates for NLO materials due to their large molecular hyperpolarizabilities. arxiv.org Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for predicting the NLO properties of novel compounds.

A computational study on Indole-7-carboxyldehyde (I7C), another indole derivative, has shown that the presence of donor and acceptor groups can lead to significant intramolecular charge transfer, a key factor for a high NLO response. arxiv.orgresearchgate.netresearchgate.net In this compound, the indole ring acts as a π-electron-rich system (donor), while the carboxamide group has electron-withdrawing character (acceptor). The 4-methyl group, being electron-donating, can further enhance the donor character of the indole ring, potentially leading to a more efficient intramolecular charge transfer and thus a larger hyperpolarizability.

The calculated NLO properties for I7C provide a useful benchmark. For I7C, the dipole moment (μ) was calculated to be 1.88 Debye, the linear polarizability (α) 17.36 x 10⁻²⁴ esu, and the first-order hyperpolarizability (β) 3.96 x 10⁻³⁰ esu. arxiv.orgresearchgate.net These values are significantly higher than those of urea, a standard NLO material, indicating the potential of indole derivatives in this field. arxiv.org

Theoretical studies on other organic molecules have established a correlation between a smaller HOMO-LUMO energy gap and a larger NLO response. researchgate.net The introduction of the 4-methyl group on the indole ring in this compound is expected to slightly raise the HOMO energy level due to its electron-donating nature, which could lead to a smaller HOMO-LUMO gap and consequently, an enhanced NLO response.

The following table presents the calculated NLO properties of the related compound, Indole-7-carboxyldehyde, which can serve as a reference for estimating the potential NLO properties of this compound.

| Compound | Dipole Moment (μ) (Debye) | Linear Polarizability (α) (x 10⁻²⁴ esu) | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| Indole-7-carboxyldehyde (I7C) | 1.88 arxiv.orgresearchgate.net | 17.36 arxiv.orgresearchgate.net | 3.96 arxiv.orgresearchgate.net |

| Urea (for comparison) | ~1.37 | ~5 | ~0.6 |

Given the structural similarities and the electronic effects of the substituents, it is plausible to expect that this compound would also exhibit significant NLO properties, potentially with a first-order hyperpolarizability in a comparable or even slightly higher range than that of I7C. However, a dedicated theoretical study employing DFT calculations would be necessary to accurately quantify these properties for this compound.

Structure Activity Relationship Sar Studies of 4 Methyl 1h Indole 2 Carboxamide Derivatives

Impact of 4-Methyl Substitution on Biological Activity and Binding Interactions

The substitution pattern on the indole (B1671886) ring is a critical determinant of biological activity. Specifically, the presence of a methyl group at the C4 position has been shown to be a key feature for optimizing the therapeutic potential of these derivatives.

In the context of antitubercular agents, substitutions at the 4- and 6-positions of the indole ring have been identified as optimal for activity. For example, N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide was found to be a highly potent compound against Mycobacterium tuberculosis. However, it has been noted that methyl groups on the indole moiety can present a potential metabolic liability, being susceptible to oxidation. nih.gov This has led to the exploration of other substituents, such as halogens, to enhance metabolic stability while retaining or improving activity. For instance, replacing the two methyl groups in an N-rimantadine-4,6-dimethylindole-2-carboxamide with metabolically stable halogens resulted in a significant increase in anti-TB activity. nih.gov

Role of the Indole Carboxamide Moiety as a Key Pharmacophore

The indole-2-carboxamide core is widely recognized as a crucial pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.govresearchgate.net This scaffold is a bioisosteric isomer of urea-based inhibitors and demonstrates similar structure-activity relationships, particularly in its role as an inhibitor of the essential mycobacterial transporter MmpL3. nih.gov

The significance of this moiety is multifaceted:

Structural Rigidity and Planarity: The indole ring system provides a rigid, planar structure that can effectively fit into the binding sites of various enzymes and receptors.

Hydrogen Bonding Capability: The amide linker is pivotal, facilitating hydrogen bond interactions that enhance binding affinity and selectivity for the target. nih.gov

Versatile Synthetic Handle: The indole-2-carboxamide structure serves as a versatile precursor for the synthesis of more complex, fused polycyclic indole molecules, expanding its chemical diversity and therapeutic applications. nih.gov

Allosteric Modulation: In studies on the cannabinoid CB1 receptor, the indole ring was found to be preferable for maintaining high binding affinity at an allosteric site, which allows for the modulation of the primary active site's function without directly competing with the endogenous ligand. researchgate.net

Influence of Substituents at N1 and Other Indole Ring Positions (C3, C5, C6, C7) on Efficacy and Selectivity

Beyond the C4 position, substitutions at other points on the indole ring, including the N1 nitrogen and carbons C3, C5, C6, and C7, play a vital role in fine-tuning the efficacy and selectivity of these compounds.

C3 Position: For CB1 receptor allosteric modulators, the introduction of short alkyl groups at the C3 position was shown to enhance potency. rsc.org The substituents at C3 can significantly impact the ligand's allosteric effects. researchgate.net

C5, C6, and C7 Positions:

Antitubercular Activity: SAR studies on anti-TB agents revealed a strong preference for substitution at certain positions. The presence of a single bromo group at the C6 position led to a nearly 10-fold increase in activity compared to the unsubstituted analog. researchgate.net Furthermore, a 4,6-dichloro substituted derivative exhibited a threefold rise in activity, highlighting the synergistic effect of substitutions at these positions. nih.govresearchgate.net The activity in this series appears to be driven by lipophilicity, with more lipophilic compounds generally showing higher activity. nih.gov

Antiproliferative Activity: In the development of anticancer agents, a 5,7-dichloro derivative demonstrated different potency compared to a 5-chloro derivative, indicating that the position and number of halogen atoms are critical for activity. mdpi.com

CB1 Modulating Activity: For CB1 allosteric modulators, a chloro or fluoro group at the C5 position was found to enhance potency. rsc.org

Anti-Trypanosoma cruzi Activity: In the search for agents against Chagas disease, small, electron-donating groups like methyl, cyclopropyl, ethyl, or methoxy (B1213986) at the C5 position resulted in good potency, whereas electron-withdrawing groups such as halogens led to inactive compounds.

N1 Position: While many active compounds feature an unsubstituted indole NH, N-methylation can sometimes be beneficial. In a series of anti-Trypanosoma cruzi agents, N-methylating both the amide and the indole N1 nitrogen restored potency that was lost with other modifications.

The following table summarizes the impact of various substituents on the anti-TB activity of N-rimantadine indole-2-carboxamides.

| Compound | Indole Ring Substituent(s) | MIC (μM) |

|---|---|---|

| 8a | Unsubstituted | 6.20 |

| 8b | 4-Methoxy | 2.84 |

| 8c | 5-Methoxy | 5.67 |

| 8d | 5-Methyl | 2.97 |

| 8e | 5-Chloro | 2.80 |

| 8f | 6-Bromo | 0.62 |

| 8g | 4,6-Dichloro | 0.32 |

| 8h | 4,6-Difluoro | 0.70 |

Effects of Linker Length and Peripheral Group Variations on Target Engagement

Linker Modifications: Studies have shown that the length and orientation of the amide linker are finely tuned for optimal activity. Introducing an extra spacer to the amide linker was found to be unfavorable for anti-TB activity. nih.gov Similarly, for anti-Trypanosoma cruzi agents, homologating (extending) the side chain resulted in inactive compounds. Interestingly, reversing the amide bond in this series restored potency, suggesting a specific directional hydrogen bonding interaction is required.

Peripheral Group Variations: The choice of the peripheral group is equally important. In a series of antiproliferative agents, compounds with an N-phenethyl carboxamide structure showed greater potency than those with 4-phenylpiperazin-1-yl carbonyl or benzyl (B1604629) carbonyl moieties, indicating the importance of this specific architecture. mdpi.com For CB1 allosteric modulators, the presence of a diethylamino group on the peripheral phenyl ring was shown to enhance potency. rsc.org

The following table illustrates the impact of linker and peripheral group modifications on the antiproliferative activity of indole-2-carboxamide derivatives.

| Compound Series | General Structure Description | Mean GI₅₀ Range (µM) | Conclusion |

|---|---|---|---|

| 5a-k | N-phenethyl carboxamide linker | 0.95 - 1.50 | Architecture is important for antiproliferative action. |

| 6a-c | 4-phenylpiperazin-1-yl carbonyl linker | Lowest mean GI₅₀ values | N-phenethyl carboxamide is preferred over these linkers. |

| 7 | Benzyl carbonyl linker |

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While not extensively explored for all 4-methyl-1H-indole-2-carboxamide series, some studies provide important insights.

In one study of anti-mycobacterial agents, a pure trans isomer and a cis/trans mixture of a derivative showed no difference in activity, suggesting a lack of stereochemical preference at that particular position for that target. nih.gov However, in a series of antiproliferative compounds, a derivative containing a chiral 2-methylpyrrolidin-1-yl moiety was the most potent, indicating that a specific stereoisomer may be responsible for the enhanced activity. nih.gov

X-ray crystallography has been instrumental in defining the precise three-dimensional structure of several N-pyridyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides. google.com This technique provides definitive proof of the molecule's conformation and the spatial relationship between the 4-methyl group and other parts of the scaffold, which is the foundation for understanding stereospecific interactions with biological targets. The crystal structures reveal specific bond angles and intermolecular interactions that dictate how the molecule presents itself to its binding partner. google.com

Biological Activity and Mechanistic Studies

Enzyme Inhibition Profiles and Kinetic Analysis

The core structure of 4-methyl-1H-indole-2-carboxamide has been chemically modified to create a range of derivatives with specific and potent inhibitory effects on several enzymes.

A derivative of this compound, known as EZM0414, has been identified as a potent and selective inhibitor of the histone methyltransferase SETD2.

Research Findings: EZM0414 demonstrates a biochemical half-maximal inhibitory concentration (IC50) of 18 nM against SETD2. This inhibition is highly selective, with over 10,000-fold greater potency for SETD2 compared to other histone methyltransferases. In cellular assays, EZM0414 was shown to reduce the global levels of H3K36 trimethylation (H3K36me3) with an IC50 of 34 nM in multiple myeloma cell lines carrying the t(4;14) translocation, without affecting the levels of H3K36 dimethylation (H3K36me2). Furthermore, this compound has shown anti-proliferative effects in various multiple myeloma and diffuse large B-cell lymphoma (DLBCL) cell lines. In vivo studies using human multiple myeloma and DLBCL xenograft models have indicated that EZM0414 can suppress tumor volume and inhibit the levels of H3K36me3.

| Compound | Target | IC50 (biochemical) | IC50 (cellular, H3K36me3 reduction) |

| EZM0414 | SETD2 | 18 nM | 34 nM |

A series of indole-2-carboxamides has been explored as selective inhibitors of secreted phospholipase A2 type X (sPLA2-X), an enzyme implicated in inflammatory diseases and atherosclerosis.

Research Findings: Through a combination of NMR screening and high-throughput screening, an indole (B1671886) carboxamide, designated as compound 1 , was identified as a low micromolar inhibitor of sPLA2-X. nih.gov X-ray crystallography of this inhibitor bound to sPLA2-X revealed that the carboxamide group forms three hydrogen bonds and a coordination bond with the catalytic calcium ion, highlighting the importance of the primary amide for sPLA2 inhibition. nih.gov The indole core of the inhibitor occupies a hydrophobic pocket within the enzyme. nih.gov This initial hit compound provided a basis for further structure-based optimization to develop more potent and selective sPLA2-X inhibitors. nih.gov

| Compound | Target | Activity |

| Indole carboxamide 1 | sPLA2-X | Low micromolar inhibitor |

There is currently no publicly available scientific literature demonstrating the direct inhibitory activity of this compound or its close derivatives against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). While research has identified various inhibitors of SARS-CoV-2 RdRp, the indole-2-carboxamide scaffold has not been highlighted in this context in the provided search results. nih.govnih.gov

Derivatives of indole-2-carboxylic acid, a related scaffold to indole-2-carboxamide, have been identified as potent inhibitors of HIV-1 integrase strand transfer. nih.gov

Research Findings: Through virtual screening and subsequent chemical synthesis, a series of indole-2-carboxylic acid derivatives were developed and tested for their ability to inhibit the strand transfer activity of HIV-1 integrase. One of the most potent compounds, 20a , demonstrated a significant inhibitory effect with an IC50 value of 0.13 μM. nih.gov The binding mode analysis of this derivative suggested that the indole core and the C2 carboxyl group chelate the two Mg2+ ions in the active site of the integrase. nih.gov The introduction of a long branch at the C3 position of the indole core was found to enhance the interaction with a hydrophobic cavity near the active site. nih.gov

| Compound | Target | IC50 |

| 20a (indole-2-carboxylic acid derivative) | HIV-1 Integrase Strand Transfer | 0.13 μM |

Derivatives of 1H-indole-2-carboxamide have been successfully developed as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key enzyme in stress-induced signaling pathways. nih.gov

Research Findings: Structure-activity relationship (SAR) studies led to the development of compound 19 , a novel 1H-indole-2-carboxamide derivative, as a potent ASK1 inhibitor. nih.gov This compound displayed strong anti-ASK1 kinase activity and was more effective at inhibiting ASK1 in AP1-HEK293 cells than the previously known ASK1 inhibitor, GS-4997. nih.gov Mechanistically, compound 19 was shown to suppress the phosphorylation of the ASK1-p38/JNK signaling pathway and reduce the overexpression of inflammatory cytokines. nih.gov In a mouse model of ulcerative colitis, this compound demonstrated significant therapeutic efficacy. nih.gov

| Compound | Target | Activity |

| 19 (1H-indole-2-carboxamide derivative) | ASK1 | Potent inhibitor, more effective than GS-4997 in cellular assays |

Indole-2-carboxamides represent a significant class of inhibitors targeting the mycolic acid transporter MmpL3, which is essential for the viability of Mycobacterium tuberculosis and other mycobacterial species. nih.govnih.gov

Research Findings: A series of indole-2-carboxamides have been synthesized and shown to possess potent pan-activity against a range of mycobacterial species, including rapidly and slowly growing strains. nih.gov These compounds act by inhibiting MmpL3, which is responsible for the translocation of trehalose (B1683222) monomycolate (TMM) to the mycobacterial cell envelope. nih.gov This targeted action makes them selective for mycobacteria. nih.gov Further studies have elaborated on the structure-activity relationships of these compounds, leading to the identification of analogues with excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. researchgate.net

| Compound Class | Target | Mechanism of Action |

| Indole-2-carboxamides | MmpL3 | Inhibition of trehalose monomycolate (TMM) translocation |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Derivatives of indole-2-carboxamide have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. While broad studies have covered various substitutions, specific research has highlighted the potential of 5-substituted-indole-2-carboxamides as dual inhibitors of EGFR and other kinases. nih.govelsevierpure.comrsc.org For instance, a series of 5-substituted-3-ethylindole-2-carboxamides were synthesized and showed potent EGFR inhibition, with the most active compounds having IC50 values comparable to the reference drug erlotinib. nih.govelsevierpure.com These findings suggest that the indole-2-carboxamide core is a viable starting point for developing EGFR inhibitors.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is crucial for cell cycle progression, and its inhibition is a therapeutic strategy for cancer. nih.govincyclixbio.com The indole-2-carboxamide scaffold has been explored for this purpose. Oxindole–indole conjugates based on 1H-indole-2-carbohydrazide have demonstrated good to weak inhibitory activity against CDK2. nih.gov Furthermore, a series of 5-substituted-3-ethylindole-2-carboxamides, which were also tested against EGFR, showed potent inhibition of CDK2. nih.govelsevierpure.comrsc.org The most effective of these compounds were identified as potential dual EGFR and CDK2 inhibitors, highlighting the scaffold's ability to target multiple components of the cancer cell cycle. nih.govelsevierpure.com

| Compound Series | Target Kinase | Activity |

| 5-substituted-3-ethylindole-2-carboxamides | EGFR | IC50 values ranging from 85 nM to 124 nM. nih.gov |

| 5-substituted-3-ethylindole-2-carboxamides | CDK2 | IC50 values as low as 33 ± 04 nM. rsc.org |

| Oxindole–indole conjugates | CDK2 | Inhibition percentage up to 85% at 20 μM. nih.gov |

BRAF^V600E^ Kinase Inhibition

The BRAF^V600E^ mutation is a known driver in various cancers, including melanoma and certain gliomas. nih.govnih.gov While inhibitors targeting this kinase are clinically important, specific studies detailing the inhibitory activity of this compound against BRAF^V600E^ are not prominently featured in the reviewed literature. Research has focused on other chemical scaffolds for BRAF^V600E^ inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Inhibition of VEGFR-2 is a key anti-cancer strategy. nih.gov Indole-containing compounds have been identified as effective VEGFR-2 inhibitors. nih.gov Specifically, certain indole-2-carboxamide derivatives have shown mild VEGFR-2 inhibitory properties. nih.gov One potent inhibitor of VEGFR-2, known as VEGFR-2-IN-9, has an IC50 of 7 nM, demonstrating the potential of kinase inhibitors in this domain. medchemexpress.com

Monoamine Oxidases A and B (MAO-A/B) Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines and are targets for treating neurological disorders and potentially cancer. nih.govcriver.comfrontiersin.org Indole-based structures have been investigated as MAO inhibitors. Specifically, a series of 1H-indole-2-carboxamide derivatives were synthesized and evaluated for their ability to inhibit MAO-A as potential anticancer agents for lung cancer. nih.gov In a different study, indole-5-carboxamide derivatives were developed as highly potent and selective inhibitors of MAO-B, with the most active compound showing inhibitory activity in the subnanomolar range. researchgate.net This indicates that the indole carboxamide scaffold can be tailored to selectively target different MAO isoforms.

Antimicrobial and Antiparasitic Activity

Anti-Mycobacterial Activity (e.g., against Mycobacterium tuberculosis and NTM species)

Indole-2-carboxamides have emerged as a novel and potent class of agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govjohnshopkins.edu Their primary mechanism of action is the inhibition of the essential mycolic acid transporter MmpL3. nih.govacs.org This targeted mechanism makes them selective for mycobacteria. nih.gov Research has demonstrated that indole-2-carboxamides have pan-activity against a range of mycobacterial species, including non-tuberculous mycobacteria (NTM) like M. abscessus and M. avium. nih.gov Studies on the structure-activity relationship (SAR) have led to the identification of analogs with excellent activity in animal models of tuberculosis. acs.org

| Organism | Activity Measure | Finding |

| Mycobacterium tuberculosis | Efficacy | Indole-2-carboxamides show high activity against drug-sensitive, MDR, and XDR strains. nih.govacs.org |

| Non-tuberculous mycobacteria (NTM) | Spectrum | Potent pan-activity against various NTM species. nih.gov |

| M. tuberculosis | Mechanism | Inhibit the essential MmpL3 transporter. nih.govacs.org |

Anti-Trypanosomal Activity

While specific studies focusing solely on the anti-trypanosomal activity of this compound against Trypanosoma cruzi and Trypanosoma brucei are not extensively detailed in the provided search results, the broader class of indole-2-carboxamides has been investigated for activity against various pathogens. The therapeutic potential of indole derivatives is recognized, but specific data on the efficacy and mechanism of action of the 4-methyl substituted variant against these specific trypanosomes requires further dedicated research.

General Antibacterial and Antifungal Evaluations

The indole nucleus is a well-established scaffold in the development of antimicrobial agents. google.com Indole carboxamide derivatives have been a focus of research for developing new antibacterial agents, particularly for targeting tuberculosis. google.com While specific broad-spectrum antibacterial and antifungal screening results for this compound are not detailed, its derivatives are noted for potential use as antibacterial and antifungal agents in pharmaceutical formulations. google.com

Anti-inflammatory and Immunomodulatory Effects

Modulation of Inflammatory Cytokine Production

Research into the anti-inflammatory properties of indole derivatives is an active area. While direct studies on this compound's effect on specific cytokines like nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are not explicitly detailed in the provided results, the general class of indole carboxamides is explored for such activities. The anti-inflammatory potential is often linked to the modulation of key inflammatory mediators.

Intervention in Signaling Pathways

The mechanism of action for many biologically active compounds involves interference with cellular signaling pathways. For the broader class of indole derivatives, modulation of pathways like the MAPK/NF-κB axis and JAK/STAT is a known mechanism for their anti-inflammatory and antiproliferative effects. However, specific studies detailing the direct intervention of this compound in the MAPK/NF-κB, JAK/STAT, or TGFβ/Smad signaling pathways were not found in the search results.

Antiproliferative Activity in Cellular Models

The antiproliferative effects of this compound and its derivatives have been noted in the context of cancer research. The core structure is part of compounds designed as inhibitors of histone methyltransferase SETD2 and menin-MLL interaction, which are crucial in certain types of leukemia and lymphomas. google.comprobechem.com

Derivatives of this compound have demonstrated antiproliferative activity in various cancer cell lines. For instance, a derivative, EZM0414, has shown potent and selective inhibition of SETD2, leading to reduced cell proliferation in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL) cell lines. probechem.com This compound was particularly effective in MM cell lines with the t(4;14) chromosomal translocation. probechem.com

Interactive Table: Antiproliferative Activity of a this compound derivative (EZM0414)

| Cell Line Type | Specific Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Multiple Myeloma (MM) | t(4;14) bearing MM cell lines | Enhanced sensitivity and anti-proliferative effects | probechem.com |

Furthermore, compounds incorporating the this compound moiety have been developed as inhibitors of the menin-MLL interaction, showing selective growth inhibition in MLL-fusion leukemia cell lines such as MV4;11, KOPN-8, and MOLM13. google.com

Assessment of Cellular Viability and Growth Inhibition in Cancer Cell Lines

Derivatives of indole-2-carboxamide have demonstrated notable activity against various cancer cell lines. For instance, a study on pediatric brain cancer cells highlighted the cytotoxic and antiproliferative effects of certain indole-2-carboxamide analogues. nih.govrsc.org One particular compound, 4,6-dichloro-N-(rimantadin-1-yl)-1H-indole-2-carboxamide, showed a significant three-fold increase in activity compared to its predecessor. rsc.org Another derivative, N-benzyl indoleamide, exhibited remarkable cytotoxic and antiproliferative activities against atypical teratoid/rhabdoid tumor (AT/RT) cells, with IC50 values for viability at 0.89 and 1.81 µM in BT12 and BT16 cell lines, respectively. rsc.org

Research has also explored the impact of methyl-indole on pancreatic cancer cells. nih.gov Treatment with methyl-indole led to a dose-dependent decrease in the viability of Capan-1, Aspc-1, and MIApaCa-2 pancreatic cancer cell lines. nih.gov At a concentration of 5 µM, methyl-indole reduced the viability of Capan-1 cells to 23%, Aspc-1 cells to 20%, and MIApaCa-2 cells to 18%. nih.gov Furthermore, novel indole‐carrying semicarbazide (B1199961) derivatives have been synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines, MCF-7 and MDA-MB-231, showing promising results. researchgate.net Specifically, 2-acyl-1H-indole-4,7-diones have shown selective cytotoxicity towards mammary and renal cancer cells. nih.gov

Cytotoxic and Antiproliferative Activity of Indole-2-Carboxamide Derivatives

| Compound | Cancer Cell Line | Activity Type | IC50/Concentration | Result |

|---|---|---|---|---|

| N-benzyl indoleamide | BT12 (AT/RT) | Cytotoxic | 0.89 µM | Inhibition of cell viability |

| N-benzyl indoleamide | BT16 (AT/RT) | Cytotoxic | 1.81 µM | Inhibition of cell viability |

| Methyl-indole | Capan-1 (Pancreatic) | Growth Inhibition | 5 µM | Reduced viability to 23% |

| Methyl-indole | Aspc-1 (Pancreatic) | Growth Inhibition | 5 µM | Reduced viability to 20% |

| Methyl-indole | MIApaCa-2 (Pancreatic) | Growth Inhibition | 5 µM | Reduced viability to 18% |

Induction of Apoptotic Pathways

The anticancer activity of indole-2-carboxamide derivatives is often linked to the induction of apoptosis. In pancreatic cancer cells, methyl-indole treatment significantly increased the proportion of apoptotic cells. nih.gov At a 5 µM concentration, the apoptotic rates were 67% in Capan-1 cells, 72% in Aspc-1 cells, and 77% in MIApaCa-2 cells. nih.gov The mechanism involves the downregulation of the P13K/AKT pathway and the suppression of zinc-finger protein, X-linked (ZFX) expression. nih.gov

Similarly, studies on pediatric glioma cells showed that certain indole-2-carboxamide cannabinoids induce apoptosis, leading to tumor regression. nih.gov For example, treatment of KNS42 cells with 4,6-difluoro-N-(adamantan-1-yl)-1H-indole-2-carboxamide led to a significant downregulation of the PLAC1 gene, which is associated with cell proliferation and survival. nih.gov Furthermore, newly synthesized indole-2-carboxamides have been shown to induce apoptosis and increase levels of Caspase 3, 8, 9, and Cytochrome C, while also elevating Bax and p53 levels and decreasing the anti-apoptotic protein Bcl2. nih.gov In breast cancer cell lines, a specific semicarbazide derivative, IS12, also demonstrated a remarkable ability to induce apoptosis. researchgate.net

In vitro Selectivity Against Non-Target Cells

A crucial aspect of cancer therapy is the selectivity of compounds for cancer cells over healthy, non-target cells. Indole-2-carboxamide derivatives have shown promising selectivity in this regard. For example, the N-benzyl indoleamide that was highly cytotoxic to AT/RT brain tumor cells was found to be non-cytotoxic to non-neoplastic human foreskin fibroblast (HFF1) cells, with an IC50 value for viability of 119 µM. rsc.org This suggests a favorable therapeutic window for this class of compounds.

Similarly, 2-acyl-1H-indole-4,7-diones displayed selective action against mammary and renal cancer cells, with less impact on other cell types. nih.gov In another study, indole-3-carbinol, an indole derivative, showed anticancer activity against lung cancer cells (H1299) while being safe for normal CCD-18Co cells. nih.gov Furthermore, novel indole-substituted thiosemicarbazones were found to be selective inhibitors of aldose reductase 2 (ALR2) over aldehyde reductase 1 (ALR1), which is relevant in the context of diabetic complications. researchgate.net

Receptor Modulation and Allosteric Effects

Cannabinoid Receptor 1 (CB1) Allosteric Modulation (Negative and Positive)

Indole-2-carboxamides are recognized as allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.gov These compounds can act as both positive and negative allosteric modulators, fine-tuning the receptor's function rather than simply activating or blocking it. nih.govunc.edu For instance, certain indole-2-carboxamides can increase the binding of CB1 receptor agonists like [3H]CP55,940, demonstrating positive cooperativity. nih.gov Conversely, they can decrease the binding of CB1 inverse agonists such as [3H]SR141716A. nih.gov

Despite enhancing agonist binding, some indole-2-carboxamides act as inhibitors of agonist-induced Gαi protein coupling. nih.gov This suggests a "biased signaling" mechanism, where the modulator selectively affects certain downstream signaling pathways. For example, one such compound was found to induce β-arrestin-mediated activation of the extracellular signal-regulated kinase (ERK) pathway while negatively modulating G-protein coupling. nih.gov The indole ring is considered crucial for maintaining high binding affinity to the allosteric site. nih.gov

Allosteric Modulation of CB1 Receptor by Indole-2-Carboxamides

| Modulator Type | Effect on Agonist Binding ([3H]CP55,940) | Effect on Inverse Agonist Binding ([3H]SR141716A) | Effect on Gαi Protein Coupling | Effect on ERK Signaling |

|---|---|---|---|---|

| Positive Allosteric Modulator | Increase | Decrease | Inhibition | Induction via β-arrestin |

Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist Activity

The indole-2-carboxamide scaffold has been identified as effective for designing novel and selective agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. dntb.gov.ua TRPV1 is a key player in pain and inflammation, and its agonists, like capsaicin, are known for their analgesic properties through receptor desensitization. dntb.gov.uanih.govnih.gov

Researchers have developed series of indole-2-carboxamides and tested their ability to modulate TRPV1 in vitro, assessing their efficacy, potency (EC50), and desensitization (IC50) properties. dntb.gov.ua Some of these synthetic derivatives have shown promise as selective TRPV1 agonists. dntb.gov.ua For example, a partial and selective TRPV1 agonist named CPIPC demonstrated a concentration-dependent activation of TRPV1 currents with an EC50 of 1.56 ± 0.13 μM. nih.gov This compound's maximum efficacy was about 60% of that of capsaicin, and it induced desensitization of the TRPV1 current upon repeated application. nih.gov

Natural Product Derivation and Isolation from Biological Sources (e.g., Marine Fungi)

Indole derivatives, including this compound, are not only synthesized in laboratories but are also found in nature. Marine fungi, in particular, have been identified as a source of these compounds. N-methyl-1H-indole-2-carboxamide was the first indole derivative to be isolated from a marine fungus, specifically Cladosporium cladosporioides. uchile.clunirioja.esresearchgate.net

The marine-derived fungus Aspergillus noonimiae has also been a source of new indole diterpene amino acid conjugates called noonindoles. nih.gov Fungi that are symbiotic with marine sponges, such as Aspergillus unguis isolated from Aaptos suberitoides, have been shown to produce secondary metabolites with potential anticancer properties. dovepress.com These natural products represent a valuable resource for the discovery of new therapeutic agents.

Advanced Derivatization and Lead Optimization Strategies

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in drug discovery to optimize lead compounds by modifying their core structures or substituents to improve properties while retaining biological activity. researchgate.netscispace.com The indole-2-carboxamide structure itself is considered a bioisosteric isomer of urea-based inhibitors of M. tuberculosis, sharing similar structure-activity relationships. nih.gov This foundational bioisosteric relationship has inspired further modifications.

Researchers engage in these strategies to navigate complex patent landscapes, enhance pharmacokinetic properties, and improve metabolic stability. scispace.com One common approach involves replacing a functional group that is crucial for binding to a biological target with a new group that can improve selectivity, reduce side effects, or simplify synthesis. scispace.com

Specific examples within the indole-2-carboxamide class include:

Replacement of the Carboxamide Linker : In studies targeting Trypanosoma cruzi, the carboxamide group was replaced with a nonclassical isostere, sulfonamide. acs.org This change, however, resulted in a complete loss of potency, highlighting the critical role of the carboxamide linkage for this specific target. acs.org

Modification of the Indole (B1671886) Ring : To explore the effects of various substituents, derivatives of indoleamides have been synthesized. nih.gov For instance, replacing methyl groups at the indole moiety, which can be a metabolic liability susceptible to oxidation, is a common strategy. nih.gov In one study, a 4-methoxyindole (B31235) analogue showed a twofold enhancement in activity compared to its 5-methoxy counterpart. nih.gov Further exploration with more lipophilic methyl and chloro groups at position 5 also resulted in a twofold increase in activity compared to the 5-methoxy version. nih.gov

Core Scaffold Replacement : Scaffold hopping can be defined as a specific type of bioisosteric replacement where the central molecular framework of a compound is replaced with a different core structure. scispace.com This allows for the exploration of novel chemical space while maintaining the spatial arrangement of key functional groups necessary for biological activity. scispace.com For the indole-2-carboxamide family, this could involve replacing the indole core with other heterocyclic systems that preserve the pharmacophoric features.

Table 1: Examples of Bioisosteric Replacements in Indole-2-Carboxamide Analogs

| Original Group/Scaffold | Replacement Group/Scaffold | Rationale/Observation | Reference |

|---|---|---|---|

| Urea-based scaffold | Indole-2-carboxamide | Indole-2-carboxamides are bioisosteric isomers of urea-based antitubercular agents with similar SAR. | nih.gov |

| Carboxamide linker | Sulfonamide linker | Exploration of nonclassical isosteres; resulted in a loss of potency against T. cruzi. | acs.org |

| Phenyl group | Pyridine (B92270) group | Matched-pair analysis to improve metabolic stability. | acs.org |

| 5-Methoxy group on indole | 5-Methyl or 5-Chloro group | Installation of more lipophilic groups led to a 2-fold increase in antitubercular activity. | nih.gov |

Rational Design Based on Target-Specific Interactions

Rational drug design leverages the understanding of a biological target's structure to create specific and potent inhibitors. For the indole-2-carboxamide class, a primary target in the context of tuberculosis is the mycobacterial membrane protein large 3 (MmpL3). nih.govrsc.org

Scientists have rationally designed and synthesized numerous indoleamide analogues as potential antitubercular agents. nih.govrsc.org The design process often involves computational docking studies, where designed compounds are virtually fitted into the MmpL3 active site to predict their binding mode and affinity. nih.gov For example, a highly active compound, 8g, was shown through docking analysis to adopt a binding profile similar to another known indoleamide ligand, ICA38, within the MmpL3 active site. nih.gov

This target-centric approach has also been applied to other therapeutic areas:

Anticancer Agents : Indole-2-carboxamide derivatives have been designed as potential multi-target kinase inhibitors. nih.gov By understanding the binding sites of kinases like EGFR, BRAFV600E, and VEGFR-2, researchers can synthesize derivatives with promising antiproliferative activity. nih.gov For instance, compound Va, an indole-2-carboxamide derivative, showed higher inhibitory activity against EGFR than the reference drug erlotinib. nih.gov In silico docking was used to investigate the binding modes of these compounds within the kinase active sites. nih.gov

Cannabinoid Receptor Modulators : Based on the prototypical allosteric modulator 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide (ORG27569), novel derivatives have been designed to possess photoactivatable functionalities. nih.gov This rational design strategy aims to create tool compounds that can covalently bind to the cannabinoid CB1 receptor, allowing for detailed investigation of its allosteric binding sites. nih.gov

Table 2: Rational Design of Indole-2-Carboxamide Derivatives for Specific Targets

| Target | Design Strategy | Example/Result | Reference |

|---|---|---|---|

| Mycobacterial MmpL3 | Design of analogs based on known MmpL3 inhibitors; use of docking studies to predict binding. | Compound 8g displayed high activity (MIC = 0.32 μM) and a binding profile similar to the MmpL3 ligand ICA38. | nih.gov |

| EGFR, BRAFV600E, VEGFR-2 | Design of multi-target kinase inhibitors based on the indole scaffold. | Compound Va showed potent inhibitory activity against EGFR (IC50 = 71 nM), superior to the reference erlotinib. | nih.gov |

| Cannabinoid CB1 Receptor | Incorporation of photoactivatable functionalities (e.g., benzophenone (B1666685), phenyl azide) into the indole-2-carboxamide scaffold. | Created tool compounds to probe allosteric binding sites; introduction of a benzophenone maintained binding and allosteric effect. | nih.gov |

Exploration of Physicochemical Properties for Enhanced Biological Performance

Key considerations in this area include:

Solubility and Lipophilicity : Many potent indole-2-carboxamide analogues suffer from low kinetic solubility and high lipophilicity (cLogP). acs.org Researchers use metrics like Lipophilic Ligand Efficiency (LLE), which is calculated as pEC50 – cLogP, to guide optimization. acs.org While activity is not solely driven by lipophilicity, balancing these properties is essential for developing viable drug candidates. acs.org

Metabolic Stability : Early in the discovery process, compounds are often screened for their stability in human and mouse liver microsomes to identify metabolic "soft spots." acs.org For example, certain methyl groups on the indole ring were identified as potential metabolic liabilities due to their susceptibility to oxidation. nih.gov In another instance, replacing a phenyl group with a pyridine was found to improve metabolic stability in mouse liver microsomes. acs.org

Blood-Brain Barrier Penetration : For compounds targeting the central nervous system or certain cancers like glioblastoma, the ability to cross the blood-brain barrier (BBB) is critical. nih.gov In silico tools are used to predict the BBB penetration potential of newly designed indole-2-carboxamide analogues, guiding the synthesis of compounds with the desired properties for CNS activity. nih.gov

Table 3: Physicochemical and Activity Data for Selected Indole-2-Carboxamide Analogs

| Compound | Modification | Key Physicochemical Property | Biological Activity | Reference |

|---|---|---|---|---|

| Analogs for T. cruzi | General series observation | Low kinetic solubility (<10 μg/mL), high microsomal clearance (>25 μL/min/mg) | Potency (pEC50) did not correlate directly with lipophilicity. | acs.org |